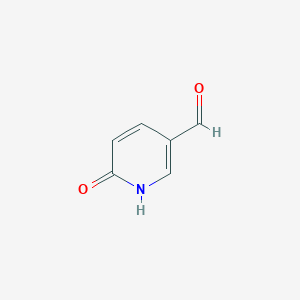

6-Hydroxynicotinaldehyde

Description

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMAFTGGYPBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446303 | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106984-91-2 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxynicotinaldehyde chemical properties

An In-Depth Technical Guide to 6-Hydroxynicotinaldehyde: Properties, Synthesis, and Applications

Introduction and Overview

6-Hydroxynicotinaldehyde, also systematically named 6-hydroxypyridine-3-carboxaldehyde, is a heterocyclic aldehyde that holds significant interest for researchers in medicinal chemistry and organic synthesis. As a derivative of nicotinic acid, a form of vitamin B3, its structure is foundational to various biologically important molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug development.

Nomenclature and Tautomerism

A critical chemical feature of 6-Hydroxynicotinaldehyde is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxaldehyde. This equilibrium is a key determinant of its reactivity and spectroscopic properties. While the name "6-Hydroxynicotinaldehyde" is commonly used, the pyridone tautomer is often the more stable and prevalent form under many conditions. For the purpose of this guide, "6-Hydroxynicotinaldehyde" will be used to refer to the compound, acknowledging its tautomeric nature.

Significance in Medicinal Chemistry and Organic Synthesis

The bifunctional nature of 6-Hydroxynicotinaldehyde, possessing both a nucleophilic hydroxyl/amide group and an electrophilic aldehyde, makes it a versatile synthetic intermediate. It serves as a crucial building block for the synthesis of a variety of more complex molecules, including analogs of the coenzyme NAD⁺ and other compounds with potential therapeutic activity. Its pyridine core is a common scaffold in many pharmaceutical agents, and the aldehyde group provides a convenient handle for further chemical modifications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6-Hydroxynicotinaldehyde is essential for its effective use in research and synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of 6-Hydroxynicotinaldehyde are summarized in the table below. These values are critical for experimental design, including reaction setup and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | N/A |

| Molecular Weight | 123.11 g/mol | N/A |

| Appearance | Off-white to yellow or brown powder/crystals | N/A |

| Melting Point | 208-212 °C | |

| Solubility | Soluble in DMSO and methanol | N/A |

| CAS Number | 19035-79-1 |

Spectroscopic Profile

The spectroscopic data for 6-Hydroxynicotinaldehyde reflects its tautomeric nature. The following are typical spectral characteristics.

In a typical ¹H NMR spectrum in DMSO-d₆, the following peaks are characteristic: a broad singlet for the N-H proton of the pyridone tautomer (around 12.5 ppm), a singlet for the aldehyde proton (around 9.5 ppm), and distinct signals for the three protons on the pyridine ring, typically in the range of 6.5-8.0 ppm.

The ¹³C NMR spectrum will show signals for the six carbon atoms. The aldehyde carbon will appear significantly downfield (around 190 ppm), while the carbonyl carbon of the pyridone tautomer will be in the region of 160-170 ppm. The remaining four carbons of the pyridine ring will have signals in the aromatic region (110-150 ppm).

The IR spectrum provides key information about the functional groups. Characteristic peaks include a broad absorption for the N-H/O-H stretch (around 3000-3400 cm⁻¹), a strong absorption for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and another strong C=O stretch for the pyridone ring (around 1640-1660 cm⁻¹).

Mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (123.11 g/mol ).

Synthesis and Handling

The synthesis and proper handling of 6-Hydroxynicotinaldehyde are crucial for obtaining reliable experimental results and ensuring laboratory safety.

Common Synthetic Pathways

One common method for the synthesis of 6-Hydroxynicotinaldehyde involves the selective oxidation of the corresponding alcohol, 6-hydroxynicotinyl alcohol (also known as 6-hydroxypyridine-3-methanol). This transformation can be achieved using various oxidizing agents.

A typical laboratory-scale synthesis involves the oxidation of 6-hydroxynicotinyl alcohol with an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Caption: Role of 6-Hydroxynicotinaldehyde in a drug discovery workflow.

Conclusion

6-Hydroxynicotinaldehyde is a versatile and valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its tautomeric nature and bifunctional reactivity provide a rich platform for the creation of novel molecules with significant biological potential. A clear understanding of its chemical properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory and in the development of new therapeutic agents.

References

-

Slavica, A., Ni, L., & Ling, H. (2023). Chemoenzymatic synthesis of C6-modified NAD+ analogs. RSC Chemical Biology, 4(3), 226-230. [Link]

-

Ni, L., Slavica, A., & Ling, H. (2022). Chemoenzymatic Synthesis of an NAD+ Analog for Protein C6-Lysine-Specific Nicotinylation. Angewandte Chemie International Edition, 61(42), e202209187. [Link]

An In-depth Technical Guide to 6-Hydroxynicotinaldehyde (CAS Number: 106984-91-2)

Abstract

6-Hydroxynicotinaldehyde, also known by its systematic name 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a heterocyclic organic compound with the CAS number 106984-91-2.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and potential applications, particularly as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its structural features, including the tautomeric relationship between its hydroxy-pyridine and pyridone forms, which significantly influences its reactivity. Furthermore, this document outlines key synthetic considerations and highlights its role as an intermediate in the preparation of more complex molecules. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Chemical Identity of 6-Hydroxynicotinaldehyde

6-Hydroxynicotinaldehyde is a substituted pyridine derivative characterized by the presence of both a hydroxyl (-OH) and a formyl (-CHO) group on the pyridine ring.[4] Its molecular formula is C6H5NO2, and it has a molecular weight of approximately 123.11 g/mol .[1][3][5] The compound exists in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-3-carbaldehyde, often being the more stable and prevalent isomer.[1][3] This tautomerism is a critical aspect of its chemistry, affecting its aromaticity and reactivity.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which influences its reactivity in substitution reactions.[6][7] The presence of both an electron-donating hydroxyl group and an electron-withdrawing formyl group further modulates the electronic properties of the ring, making it a unique and valuable synthon for the synthesis of a variety of heterocyclic compounds. Nicotinaldehydes, in general, are important intermediates in industrial organic chemistry, finding applications in the synthesis of agrochemicals and pharmaceuticals.[8]

Physicochemical Properties and Data

A summary of the key physicochemical properties of 6-Hydroxynicotinaldehyde is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 106984-91-2 | [1][2][3] |

| Molecular Formula | C6H5NO2 | [1][3][5] |

| Molecular Weight | 123.11 g/mol | [1][3][5] |

| Appearance | Pale-yellow to yellow to brown solid | [2] |

| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [2][3] |

| Purity | Typically ≥97% | [2] |

| Synonyms | 2-Hydroxy-5-formylpyridine, 6-Oxo-1,6-dihydropyridine-3-carbaldehyde, 5-Formylpyridin-2(1H)-one | [1][3][4] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted nicotinaldehydes can be challenging due to the aldehyde's susceptibility to oxidation.[8] While specific, detailed synthetic routes for 6-Hydroxynicotinaldehyde are not extensively published in readily available literature, general methods for the preparation of substituted nicotinaldehydes can be adapted. These methods often involve the controlled oxidation of the corresponding hydroxymethylpyridine or the reduction of a nicotinic acid derivative.[8]

One potential conceptual pathway for its synthesis could involve the Vilsmeier-Haack reaction on a suitably protected 2-pyridone precursor. The Vilsmeier reaction is a known method for the formylation of electron-rich aromatic and heterocyclic compounds and has been successfully applied to the synthesis of other substituted chloronicotinaldehydes.[9]

Another approach could be the hydrogenation of a corresponding cyanopyridine derivative. For instance, the hydrogenation of 3-cyanopyridine in the presence of a Raney-nickel catalyst can yield nicotinaldehyde.[6] A similar strategy could potentially be employed with a 6-hydroxy-3-cyanopyridine precursor.

Chemical Reactivity

The reactivity of 6-Hydroxynicotinaldehyde is dictated by the interplay of its functional groups and the pyridine ring's electronic nature.

-

The Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It can undergo a wide range of reactions typical of aldehydes, including:

-

Reductive Amination: To form aminomethylpyridines.

-

Wittig Reaction: To create vinyl-substituted pyridines.

-

Condensation Reactions: With active methylene compounds.

-

-

The Pyridone Ring: The 6-pyridone tautomer possesses an amide-like character. The nitrogen atom is less basic than in pyridine itself.[10] The ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group can deactivate the ring towards such reactions.[6]

-

The Hydroxyl Group: In the 6-hydroxypyridine tautomer, the hydroxyl group can be alkylated or acylated. It also activates the ring towards electrophilic substitution.

The dual reactivity of 6-Hydroxynicotinaldehyde makes it a valuable precursor for creating diverse molecular scaffolds.

Potential Applications in Research and Development

Substituted pyridines are a cornerstone in medicinal chemistry and materials science.[11] While specific applications of 6-Hydroxynicotinaldehyde are not extensively documented, its structure suggests significant potential in several areas:

-

Pharmaceutical Synthesis: The pyridine scaffold is present in numerous approved drugs. 6-Hydroxynicotinaldehyde can serve as a starting material for the synthesis of novel bioactive molecules. Its functional groups allow for the introduction of various pharmacophores. For instance, it could be a precursor for conformationally restricted nicotine analogues, which are of interest in neuroscience research.[12]

-

Agrochemicals: Nicotinaldehyde derivatives are important intermediates in the production of pesticides, fungicides, and herbicides.[8] Interestingly, 6-Hydroxynicotinaldehyde is a known environmental transformation product of the insecticide Pymetrozine.[4]

-

Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and formyl groups can act as coordination sites for metal ions. This makes it a potential candidate for the synthesis of novel ligands for catalysis or metal-organic frameworks (MOFs).

Experimental Protocols: A Conceptual Framework

Conceptual Protocol: Knoevenagel Condensation of 6-Hydroxynicotinaldehyde with Malononitrile

Objective: To synthesize 2-((6-oxo-1,6-dihydropyridin-3-yl)methylene)malononitrile, a potential intermediate for further functionalization.

Materials:

-

6-Hydroxynicotinaldehyde (CAS: 106984-91-2)

-

Malononitrile

-

Piperidine (as a basic catalyst)

-

Ethanol (as a solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-Hydroxynicotinaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add 1.1 equivalents of malononitrile.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Validation and Characterization:

-

The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-Hydroxynicotinaldehyde.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.[2][3]

Conclusion

6-Hydroxynicotinaldehyde is a fascinating heterocyclic compound with significant potential as a building block in organic synthesis. Its unique structure, characterized by the presence of a formyl group and a tautomeric hydroxyl/pyridone system, offers a rich landscape for chemical transformations. While its applications are still being explored, its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials is highly promising. Further research into the synthesis and reactivity of this compound will undoubtedly unlock new avenues for innovation in chemical science.

References

-

Pharmaffiliates. 6-Hydroxynicotinaldehyde. [Link]

-

PubChem. 6-Hydroxynicotinaldehyde. [Link]

- Google Patents.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

ResearchGate. Synthesis of substituted chloronicotinaldehydes. [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

Wikipedia. Pyridine. [Link]

-

ResearchGate. Pyridine Aldehydes and Ketones. [Link]

-

Chempanda. Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

SlideShare. Preparation and Properties of Pyridine. [Link]

-

PubChem. 4-Hydroxynicotinaldehyde. [Link]

-

PubChem. 5-Hydroxynicotinaldehyde. [Link]

Appendix: Visualizations

Diagram 1: Tautomerism of 6-Hydroxynicotinaldehyde

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Diagram 2: Conceptual Synthetic Workflow

Caption: Conceptual workflow for a Knoevenagel condensation reaction.

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 [sigmaaldrich.cn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 106984-91-2 Cas No. | 6-Hydroxynicotinaldehyde | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Physical Properties of 6-Hydroxynicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 6-Hydroxynicotinaldehyde (CAS No: 106984-91-2), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into the experimental determination and interpretation of these properties. We will delve into the compound's structural characteristics, including its critical tautomeric equilibrium, and detail its thermal, acidic, and spectroscopic profiles. Each section integrates theoretical principles with practical methodologies, ensuring a self-validating and authoritative resource for laboratory application.

Introduction and Molecular Identity

6-Hydroxynicotinaldehyde is a pyridine derivative characterized by the presence of both a hydroxyl and an aldehyde functional group on the pyridine ring. Its formal chemical name is 6-hydroxypyridine-3-carbaldehyde. However, a crucial aspect of its structure is the pronounced tautomerism between the hydroxy-pyridine form and the pyridone form. Due to the stability conferred by the amide-like pyridone ring, the compound predominantly exists as the 6-oxo-1,6-dihydropyridine-3-carbaldehyde tautomer.[1][2] This equilibrium is fundamental to understanding its physical and chemical behavior.

The compound is also known by several synonyms, including 2-Hydroxy-5-formylpyridine and 5-formyl-2-pyridone.[2][3] It serves as a valuable intermediate in organic synthesis and is recognized as an environmental transformation product of the insecticide Pymetrozine.[2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 106984-91-2 | [2][3][4] |

| Molecular Formula | C₆H₅NO₂ | [2][3][4] |

| Molecular Weight | 123.11 g/mol | [2][3][4] |

| IUPAC Name | 6-oxo-1H-pyridine-3-carbaldehyde | [2] |

| InChI Key | BUMAFTGGYPBHHK-UHFFFAOYSA-N |[2] |

Structural Tautomerism

The physical properties of 6-Hydroxynicotinaldehyde are intrinsically linked to the equilibrium between its two tautomeric forms: the aromatic alcohol (6-hydroxypyridine) and the non-aromatic but highly stable amide (6-pyridone). For 2- and 4-hydroxypyridines, the pyridone form is overwhelmingly favored due to aromaticity and the strength of the C=O bond.[1] This principle extends to the 6-hydroxy isomer. The pyridone tautomer benefits from a highly stable, charge-separated resonance contributor where the electronegative oxygen holds a negative charge and the nitrogen a positive charge, a favorable arrangement.[5]

Caption: Tautomeric equilibrium of 6-Hydroxynicotinaldehyde.

Thermal and Physical Properties

A summary of the primary physical and thermal properties is presented below.

Table 2: Physical and Thermal Data

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Physical Form | Powder or crystals | As supplied by commercial vendors. | N/A |

| Melting Point | 224-226 °C | A sharp melting range indicates good purity. | [4] |

| Boiling Point | Not available | Likely decomposes at elevated temperatures before boiling. | N/A |

| Solubility | Limited data | Expected to be soluble in polar organic solvents like DMSO and DMF. | N/A |

| Storage | 2-8°C, dry conditions | Recommended for maintaining long-term stability. |[6] |

Melting Point: Determination and Significance

The melting point is a critical indicator of purity for a solid compound. The reported range of 224-226 °C is relatively high, consistent with a crystalline solid possessing strong intermolecular forces, likely hydrogen bonding facilitated by the N-H group of the pyridone tautomer and the C=O groups.

This standard protocol provides a reliable means of verifying the melting point in a research setting.

-

Sample Preparation: A small amount of finely ground, dry 6-Hydroxynicotinaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Insight: A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are identical, preventing an overestimation of the melting point. A broad melting range (>2 °C) typically suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Acidity and pKa

This is a robust method for determining pKa values by monitoring pH changes during titration.[8]

Caption: Workflow for pKa determination by potentiometric titration.

Trustworthiness: This protocol is self-validating. The initial calibration ensures the accuracy of all subsequent pH measurements.[8] Performing multiple titrations and averaging the results minimizes random error and provides a statistical measure of confidence (standard deviation).[8] The use of an inert gas like nitrogen prevents dissolved CO₂, an acidic gas, from interfering with the titration of the sample.[8]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 6-Hydroxynicotinaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. While a specific spectrum for this compound was not found, the expected absorptions can be predicted based on its dominant pyridone structure.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3200-3000 | N-H stretch | Pyridone | Medium, Broad |

| ~3100-3000 | C-H stretch (aromatic) | Pyridine Ring | Medium |

| ~2850 & ~2750 | C-H stretch (aldehyde) | Aldehyde | Weak (Fermi doublet) |

| ~1680-1660 | C=O stretch | Pyridone (Amide) | Strong, Sharp |

| ~1710-1690 | C=O stretch | Aldehyde | Strong, Sharp |

| ~1600-1450 | C=C / C=N stretches | Pyridine Ring | Medium-Strong |

Expertise & Experience: The two C=O stretches (pyridone and aldehyde) may overlap, but the pyridone carbonyl typically appears at a lower frequency due to its amide character. The presence of a Fermi doublet (two weak bands around 2850 and 2750 cm⁻¹) is highly characteristic of an aldehyde C-H stretch and can be a key diagnostic peak to distinguish it from a ketone.[9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Based on the 6-oxo-1,6-dihydropyridine-3-carbaldehyde structure, the following signals would be expected in a ¹H NMR spectrum.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Aldehyde (-CHO) | Singlet (s) | 9.5 - 10.5 | Highly deshielded proton attached to a carbonyl carbon. |

| Pyridone N-H | Broad Singlet (br s) | 11.0 - 12.5 | Acidic proton on nitrogen, often broad due to exchange. |

| H2 (on ring) | Doublet (d) or Singlet (s) | 8.0 - 8.5 | Adjacent to the electron-withdrawing aldehyde group. |

| H4 (on ring) | Doublet of Doublets (dd) | 7.5 - 8.0 | Coupled to both H2 and H5. |

| H5 (on ring) | Doublet (d) | 6.5 - 7.0 | Adjacent to the electron-donating N-H group. |

-

Sample Preparation: Dissolve ~5-10 mg of 6-Hydroxynicotinaldehyde in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to the correct frequency and the magnetic field is "shimmed" to maximize homogeneity.

-

Data Acquisition: A standard proton pulse program is run. Key parameters include the number of scans (typically 8 to 64 for good signal-to-noise), relaxation delay, and acquisition time.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The conjugated system of the pyridone ring and the aldehyde group in 6-Hydroxynicotinaldehyde will give rise to characteristic absorptions.

Mechanistic Claim: The molecule contains both π→π* and n→π* transitions. The π→π* transitions, arising from the conjugated π-system, will be strong and occur at shorter wavelengths. The n→π* transition, involving the non-bonding electrons on the carbonyl oxygens, will be weaker and occur at a longer wavelength.[10] Extending conjugation shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift).[10]

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the reference or "blank").

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).

-

Measurement: Replace the blank cuvette with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm). The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

Summary and Conclusion

6-Hydroxynicotinaldehyde is a crystalline solid with a high melting point, reflecting a stable structure dominated by the 6-pyridone tautomer. Its physical properties are governed by the presence of the aldehyde, the amide-like pyridone ring, and the capacity for strong intermolecular hydrogen bonding. While comprehensive experimental data for all properties is not universally published, this guide provides the established values and outlines authoritative, field-tested protocols for their determination and verification. The provided methodologies for thermal, acidic, and spectroscopic analysis serve as a robust framework for researchers to fully characterize this versatile chemical building block.

References

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry . MDPI. [Link]

-

Hydroxypyridine-Pyridone Tautomerism . YouTube. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods . ResearchGate. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods . Bulgarian Chemical Communications. [Link]

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][11]-annelated rings and oxygen at the[11]-position . RSC Publishing. [Link]

-

Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . PubMed. [Link]

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines . ResearchGate. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine . ChemTube3D. [Link]

-

6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 . PubChem. [Link]

-

4-Hydroxynicotinaldehyde | C6H5NO2 | CID 5325461 . PubChem. [Link]

-

Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[7][11] . RSC Publishing. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051) . Human Metabolome Database. [Link]

-

6-hydroxynicotinaldehyde (C6H5NO2) . PubChemLite. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry . NC State University Libraries. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract . PubMed Central. [Link]

-

Interpreting UV-Vis Spectra . University of Toronto Scarborough. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemscene.com [chemscene.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 6-Hydroxynicotinaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Hydroxynicotinaldehyde (CAS: 106984-91-2), a pivotal bifunctional heteroaromatic building block in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this compound in organic solvents, this document synthesizes theoretical principles, known aqueous solubility, and comparative analysis with structurally similar molecules to predict its behavior. Crucially, this guide presents a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of 6-Hydroxynicotinaldehyde in various organic solvents, ensuring reproducible and accurate results. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for the effective use of 6-Hydroxynicotinaldehyde in their research endeavors.

Introduction: The Significance of 6-Hydroxynicotinaldehyde in Research and Development

6-Hydroxynicotinaldehyde, also known as 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including potential therapeutic agents.[4]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 6-Hydroxynicotinaldehyde is a critical physicochemical property that dictates its utility in various applications. Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to challenges in formulation and bioavailability during drug development. A thorough understanding of the solubility profile of 6-Hydroxynicotinaldehyde in different organic solvents is therefore paramount for its effective application.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of 6-Hydroxynicotinaldehyde provides key insights into its expected solubility.

Molecular Structure and Polarity:

6-Hydroxynicotinaldehyde (C₆H₅NO₂) possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The pyridine ring, while aromatic, also contributes to the molecule's polarity due to the presence of the nitrogen atom. This inherent polarity suggests a predisposition for solubility in polar solvents.

Hydrogen Bonding Capability:

The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the aldehyde group and the nitrogen in the pyridine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver for its solubility in protic solvents like alcohols and its notable solubility in water.

Predicted and Known Solubility of 6-Hydroxynicotinaldehyde

Aqueous Solubility:

A known value for the water solubility of 6-Hydroxynicotinaldehyde is 53 g/L.[4] This significant solubility is attributed to the strong hydrogen bonding interactions between the polar functional groups of the molecule and water.

Predicted Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to form hydrogen bonds, these solvents are expected to be excellent solvents for 6-Hydroxynicotinaldehyde. Structurally similar compounds like 2-hydroxypyridine and pyridine-2-carbaldehyde exhibit good solubility in ethanol.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess high dielectric constants and can engage in dipole-dipole interactions. Given the polar nature of 6-Hydroxynicotinaldehyde, it is predicted to be soluble in these solvents. Pyridine-2-carbaldehyde is known to be soluble in acetone.[5]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be limited. The polar hydroxyl and aldehyde groups will have weak interactions with non-polar solvent molecules. However, some minimal solubility might be observed due to the aromatic nature of the pyridine ring.

The following table summarizes the predicted solubility and includes the known aqueous solubility data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | 53 g/L (Known) | Strong hydrogen bonding.[4] |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capacity. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | Polarity and dipole-dipole interactions. |

| Low Polarity | Dichloromethane, Chloroform | Moderate to Low | Some polarity allows for limited interaction. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | Mismatch of intermolecular forces. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of public data, experimental determination of solubility is essential for researchers. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

6-Hydroxynicotinaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Hydroxynicotinaldehyde to a series of vials. The excess is crucial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Concentration Analysis (UV-Vis or HPLC):

-

Prepare a series of standard solutions of 6-Hydroxynicotinaldehyde of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of 6-Hydroxynicotinaldehyde in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Safety and Handling

When handling 6-Hydroxynicotinaldehyde, it is important to adhere to appropriate safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 6-Hydroxynicotinaldehyde in organic solvents is limited, this guide provides a robust framework for researchers. By understanding the underlying chemical principles and the behavior of analogous structures, a reliable prediction of its solubility profile can be made. The provided experimental protocol offers a validated method for determining precise solubility values, which is critical for the successful application of this versatile compound in research and development. The emphasis on experimental verification is a cornerstone of scientific integrity and ensures the generation of reliable data for advancing chemical and pharmaceutical innovation.

References

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved January 8, 2026, from [Link]

- PubMed. (2002). Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?". J Mol Model, 8(3), 81-6.

- Sigma-Aldrich. (n.d.). Product Information Sheet P1279.

-

Solubility of Things. (n.d.). 2-Hydroxypyridine. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Retrieved January 8, 2026, from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved January 8, 2026, from [Link]

- PubMed Central. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved January 8, 2026, from [Link]

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.

- Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.

-

Pharmaffiliates. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved January 8, 2026, from [Link]

- MedChemExpress. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

-

PubChem. (n.d.). Acetonitrile. Retrieved January 8, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Acetonitrile.

- Sigma-Aldrich. (n.d.). Acetone.

- MedChemExpress. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

-

PubChem. (n.d.). 5-Hydroxynicotinaldehyde. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Acetone. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Dimethylformamide. Retrieved January 8, 2026, from [Link]

- PubMed. (1988). Solubility and related physicochemical properties of narcotic analgesics. Pharm Res, 5(9), 580-6.

-

PubChem. (n.d.). Chloroform. Retrieved January 8, 2026, from [Link]

-

Khan Academy. (n.d.). Physical properties of aldehydes and ketones. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). 1,6-Hexanediol. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methanol. Retrieved January 8, 2026, from [Link]

Sources

The Emergence of a Versatile Scaffold: An In-Depth Technical Guide to the Discovery and History of 6-Hydroxynicotinaldehyde

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, historical context, and evolving applications of the pivotal heterocyclic building block, 6-Hydroxynicotinaldehyde.

Introduction

6-Hydroxynicotinaldehyde, also known by its synonyms 2-hydroxy-5-formylpyridine and 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a bifunctional heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring adorned with both a hydroxyl and a formyl group, renders it a highly versatile precursor for the construction of complex nitrogen-containing heterocycles. These scaffolds, such as imidazopyridines and pyridopyrimidines, are central to the development of novel therapeutic agents, including kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the expanding role of 6-hydroxynicotinaldehyde in modern drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 6-Hydroxynicotinaldehyde is fundamental for its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| CAS Number | 106984-91-2 | [1] |

| Appearance | Crystalline solid | General knowledge |

| Melting Point | >300 °C | General knowledge |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | General knowledge |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), and aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon of the aldehyde (typically in the range of 185-200 ppm), along with signals for the aromatic carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the aldehyde group (around 1680-1710 cm⁻¹) and a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Discovery and Historical Context: A Trail from Agrochemicals to Medicinal Chemistry

The history of 6-hydroxynicotinaldehyde is not marked by a singular, celebrated discovery but rather an emergence from different scientific pursuits. An early and significant context for this compound is its identification as a metabolite of the insecticide Pymetrozine.[2] The degradation of Pymetrozine in the environment and in biological systems leads to the formation of 6-hydroxynicotinaldehyde, a fact that has been documented in agrochemical and environmental science literature.[2]

While its origins may be linked to environmental chemistry, the true value of 6-hydroxynicotinaldehyde was later recognized by medicinal chemists. The realization that its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic aldehyde—could be exploited for the synthesis of diverse heterocyclic systems marked a turning point. An early indication of the potential biological relevance of related structures came from a 1968 study on the carcinostatic activity of 5-hydroxy-2-formylpyridine thiosemicarbazone, a derivative of an isomer of 6-hydroxynicotinaldehyde, which demonstrated the potential for this class of compounds to exhibit significant biological effects.[3]

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of 6-hydroxynicotinaldehyde has evolved over time, with various methods developed to achieve this key intermediate efficiently.

General Synthetic Strategies

The synthesis of 2-hydroxy-5-formylpyridine has been known for a considerable time, with one of the common approaches utilizing pyridine as the starting material. This method involves the introduction of appropriate functional groups at specific positions on the pyridine ring, followed by oxidation and functional group interconversions.[4] A typical sequence might involve the halogenation of the pyridine ring, followed by nucleophilic substitution to introduce the hydroxyl group and subsequent formylation.[4]

A more direct and widely used laboratory-scale synthesis starts from the commercially available 6-chloronicotinaldehyde.

Detailed Experimental Protocol: Synthesis from 6-Chloronicotinaldehyde

This protocol describes a common and reliable method for the laboratory synthesis of 6-hydroxynicotinaldehyde via the hydrolysis of 6-chloronicotinaldehyde.

Reaction Scheme:

A general scheme for the hydrolysis of 6-chloronicotinaldehyde.

Materials and Equipment:

-

6-Chloronicotinaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Standard laboratory glassware for extraction and filtration

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinaldehyde in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture to a slightly acidic pH (around 5-6) using hydrochloric acid.

-

Precipitation and Isolation: The product, 6-hydroxynicotinaldehyde, which is a solid, will precipitate out of the solution upon neutralization.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture).

Self-Validation: The identity and purity of the synthesized 6-hydroxynicotinaldehyde should be confirmed using the spectroscopic methods outlined in the "Physicochemical Properties and Spectroscopic Data" section (¹H NMR, ¹³C NMR, IR, and MS). The melting point of the product should also be determined and compared to the literature value.

Applications in Drug Discovery and Development

The utility of 6-hydroxynicotinaldehyde as a building block stems from the orthogonal reactivity of its hydroxyl and formyl groups, allowing for sequential and controlled modifications. This has made it a valuable intermediate in the synthesis of various biologically active heterocyclic scaffolds.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[5][6] The synthesis of this scaffold can be efficiently achieved using 6-hydroxynicotinaldehyde.

Workflow for Imidazo[1,2-a]pyridine Synthesis:

A simplified workflow for the synthesis of Imidazo[1,2-a]pyridines.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are another important class of heterocyclic compounds with diverse pharmacological activities, including kinase inhibition.[7] 6-Hydroxynicotinaldehyde serves as a key starting material for the construction of the pyridopyrimidine core.

Role in Kinase Inhibitor Development

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine and pyrimidine cores are common structural motifs in many kinase inhibitors. 6-Morpholinonicotinaldehyde, a derivative of 6-hydroxynicotinaldehyde, is a versatile building block for the synthesis of kinase inhibitors, where the morpholine moiety can enhance solubility and metabolic stability.[8] The aldehyde group provides a handle for further chemical modifications to optimize binding affinity and selectivity for the target kinase.[8]

Formation of Bioactive Schiff Bases

The aldehyde functionality of 6-hydroxynicotinaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. Schiff bases are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11][12][13] The ability to easily generate a diverse library of Schiff base derivatives from 6-hydroxynicotinaldehyde makes it an attractive starting point for the discovery of new bioactive molecules.

Conclusion

6-Hydroxynicotinaldehyde has transitioned from a compound of interest primarily in the context of agrochemical metabolism to a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups have cemented its role in the construction of privileged heterocyclic scaffolds. As the quest for novel therapeutics continues, the strategic application of 6-hydroxynicotinaldehyde in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies, is poised to expand, further underscoring its significance in drug discovery and development.

References

-

Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scirp.org. [Link]

-

1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. [Link]

-

Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

-

Overview of Biological Activities and Synthesis of Schiff Base. IJFMR. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

-

Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. [Link]

-

A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). ResearchGate. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021). Chemistry Stack Exchange. [Link]

-

A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]

-

6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). PubMed. [Link]

-

Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. (2014). ResearchGate. [Link]

-

2-Formyl-5-hydroxypyridine. Frontier Specialty Chemicals. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]

-

Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1998). PubMed. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. [Link]

-

Product Name: 2-Formyl-5-hydroxypyridine Catalog Number: F13611. Frontier Specialty Chemicals. [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. R Discovery. [Link]

-

Synthesis of imidazo[1,2-a]pyridines from α,β-unsaturated aldehydes (microreview). Semantic Scholar. [Link]

- Polymorphic compounds and uses thereof.

-

6-Hydroxynicotinaldehyde. PubChem. [Link]

-

Pymetrozine. PubChem. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

-

Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. ORBi. [Link]

-

2-HYDROXY-5-FORMYLPYRIDINE. LookChem. [Link]

- Microencapsulation of bioactive substances and methods of making the same.

- Process for extracting bioactive compounds

-

Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. eurekaselect.com. [Link]

Sources

- 1. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pymetrozine | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]

- 4. 2-Hydroxy-5-formylpyridine Manufacturer & Supplier China | Properties, Applications, Safety Data | Buy High Purity 2-Hydroxy-5-formylpyridine [pipzine-chem.com]

- 5. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scirp.org [scirp.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. ijfmr.com [ijfmr.com]

- 12. arpgweb.com [arpgweb.com]

- 13. researchgate.net [researchgate.net]

Introduction: Unveiling the Molecular Identity of 6-Hydroxynicotinaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxynicotinaldehyde

6-Hydroxynicotinaldehyde, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural backbone, a pyridine ring bearing both a hydroxyl (or oxo) and an aldehyde group, makes it a versatile synthetic intermediate. Understanding its precise molecular structure and electronic properties is paramount for its application in targeted synthesis and biological screening.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the energetically favored 6-pyridone form.[1][3] This equilibrium can be influenced by the molecule's environment (e.g., solvent, solid-state) and is a key consideration in the interpretation of all spectroscopic data. This guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data for 6-Hydroxynicotinaldehyde, grounded in established analytical protocols and interpretive logic.

Diagram: Tautomeric Forms of 6-Hydroxynicotinaldehyde

Caption: Tautomeric equilibrium between the minor 6-hydroxypyridine and major 6-pyridone forms.

Mass Spectrometry: Confirming the Elemental Composition

Mass spectrometry (MS) serves as the foundational analytical technique, providing an accurate determination of the molecule's mass and, by extension, its elemental formula. For a polar, functionalized molecule like 6-Hydroxynicotinaldehyde, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Key Molecular Data

| Parameter | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| Monoisotopic Mass | 123.032028402 Da | [1] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of 6-Hydroxynicotinaldehyde (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The choice of a polar, protic solvent facilitates the ionization process.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument) at a low flow rate (5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): The pyridine nitrogen or carbonyl oxygen can be readily protonated. This is the most common mode for this class of compounds.

-

Negative Mode ([M-H]⁻): The acidic N-H proton of the pyridone tautomer can be easily abstracted to form the anion.

-

-

Data Analysis: Analyze the resulting mass spectrum for the parent ion peaks. High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental formula by comparing the measured exact mass to the theoretical value.

Interpretation of Expected Results

The primary objective is to observe the molecular ion. In positive mode, the expected ion would be [C₆H₅NO₂ + H]⁺ with an m/z of approximately 124.0393. In negative mode, the expected ion is [C₆H₅NO₂ - H]⁻ at an m/z of approximately 122.0248. The concordance of these experimental values with the calculated exact mass provides high confidence in the compound's identity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present and provides strong evidence for the dominant tautomeric form in the solid state. The key is to distinguish between the vibrational modes of the hydroxy-pyridine and the pyridone structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 6-Hydroxynicotinaldehyde powder directly onto the ATR crystal (typically diamond or germanium). ATR is preferred over KBr pellets for its simplicity, speed, and minimal sample preparation.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Diagram: IR Spectroscopy Workflow

Caption: Standard workflow for sample analysis using ATR-IR spectroscopy.

Interpretation of IR Spectrum

The spectrum is interpreted by assigning observed absorption bands to specific molecular vibrations. The presence of a strong carbonyl peak is the most definitive piece of evidence.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3200-3000 | N-H Stretch | A broad peak in this region is characteristic of the N-H bond in the pyridone ring, often broadened by hydrogen bonding.[4] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the pyridine ring. |

| ~2850 & ~2750 | Aldehyde C-H Stretch | Two weak bands (Fermi doublets) characteristic of the aldehyde C-H bond. |

| ~1680-1650 | Pyridone C=O Stretch | A very strong, sharp absorption. Its presence is the most conclusive evidence for the dominance of the pyridone tautomer. [3] |

| ~1650-1630 | Aldehyde C=O Stretch | May overlap with the pyridone C=O or appear as a distinct shoulder. |

| ~1600-1450 | C=C & C=N Ring Stretch | Multiple bands corresponding to the vibrations of the aromatic ring backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of every proton and carbon atom in the molecule. For this analysis, a polar aprotic solvent like DMSO-d₆ is ideal, as it readily dissolves the compound and has a non-interfering chemical shift range.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 6-Hydroxynicotinaldehyde and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal resolution.

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Interpretation of ¹H NMR Spectrum (Predicted in DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde, the three aromatic ring protons, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5-12.5 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the pyridone ring. Its shift is concentration-dependent and it will exchange with D₂O. |

| ~9.80 | Singlet | 1H | H-7 (CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and appears far downfield. |

| ~8.30 | Doublet | 1H | H-2 | This proton is adjacent to the ring nitrogen and is deshielded. It will be coupled to H-4. |

| ~7.95 | Doublet of Doublets | 1H | H-4 | Coupled to both H-2 and H-5, resulting in a dd pattern. |

| ~6.50 | Doublet | 1H | H-5 | Coupled to H-4 and located adjacent to the electron-donating oxygen (of the C=O group), making it the most upfield of the ring protons. |

Interpretation of ¹³C NMR Spectrum (Predicted in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.5 | C-7 (CHO) | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule.[5] |

| ~163.0 | C-6 (C=O) | The pyridone carbonyl carbon is also significantly downfield due to the attached oxygen. |

| ~152.0 | C-2 | The carbon adjacent to the nitrogen is deshielded. |

| ~140.5 | C-4 | Aromatic CH carbon. |

| ~125.0 | C-3 | The carbon bearing the aldehyde substituent. |

| ~115.0 | C-5 | The carbon adjacent to the C-6 carbonyl. |

Diagram: NMR Analysis and Validation Pathway

Caption: A streamlined workflow for the structural elucidation of 6-Hydroxynicotinaldehyde by NMR.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 6-Hydroxynicotinaldehyde. Mass spectrometry confirms the elemental formula C₆H₅NO₂. Infrared spectroscopy identifies the key functional groups and provides compelling evidence for the dominance of the 6-pyridone tautomer through the observation of a strong C=O stretching band and an N-H stretch. Finally, ¹H and ¹³C NMR spectroscopy provide a complete, atom-by-atom map of the molecular skeleton, confirming the connectivity and electronic environment of the aldehyde and pyridone moieties. This comprehensive dataset serves as a reliable reference for researchers, scientists, and drug development professionals utilizing 6-Hydroxynicotinaldehyde in their work.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]

-

SpectraBase. (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Lemr, K., et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid Communications in Mass Spectrometry, 28(7), 691-8. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046064). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0002658). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxynicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Warnke, M. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data Measured at 200 MHz for ¹³C and 800 MHz for ¹H NMR in MeOD for Compound 5. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0060666). Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxynicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Loo, Y.-L., et al. (2006). High-Sensitivity Transmission IR Spectroscopy for the Chemical Identification and Structural Analysis of Conjugated Molecules. Langmuir, 22(24), 9716-9721. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.4.1: Interpretting IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

Sources

- 1. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of 6-Hydroxynicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-Hydroxynicotinaldehyde, a key heterocyclic aldehyde of interest to researchers and professionals in drug development. This document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this compound. We will delve into the inherent chemical properties of 6-Hydroxynicotinaldehyde, explore its degradation pathways, and provide detailed protocols for its proper storage, handling, and stability assessment.

Introduction: The Chemical Profile of 6-Hydroxynicotinaldehyde

6-Hydroxynicotinaldehyde, with the chemical formula C₆H₅NO₂, is a substituted pyridine derivative that holds significant value as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring both a hydroxyl group and an aldehyde group on a pyridine ring, imparts a unique reactivity that is both advantageous for synthesis and a challenge for long-term stability.

A critical aspect of its chemistry is the existence of tautomeric forms: the hydroxy form (6-hydroxynicotinaldehyde) and the pyridone form (6-oxo-1,6-dihydropyridine-3-carbaldehyde)[1]. The equilibrium between these two forms is influenced by the solvent and the physical state of the compound. In polar solvents and in the crystalline solid state, the pyridone tautomer is generally favored, which has significant implications for its stability and reactivity[2]. Understanding and controlling the factors that affect this equilibrium and the reactivity of the aldehyde group are paramount to preserving the compound's integrity.

Intrinsic Instability and Degradation Pathways

The stability of 6-Hydroxynicotinaldehyde is primarily influenced by the aldehyde functional group and the electron-rich nature of the hydroxypyridine ring. Several degradation pathways can compromise the purity of the compound over time.

Oxidation

The aldehyde group is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 6-hydroxynicotinic acid. This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and the presence of metal ion impurities.

Polymerization

Aldehydes, in general, are prone to polymerization, forming trimers or other polymeric structures. This process can be catalyzed by the presence of acidic or basic impurities.

Photodegradation

Tautomerism and its Influence on Stability

The tautomeric equilibrium between the 6-hydroxypyridine and 6-pyridone forms is a key factor in the overall stability of the molecule. The 6-pyridone form, being part of a conjugated system, may have different susceptibility to oxidation and other degradation reactions compared to the aromatic hydroxy form. The predominance of the pyridone tautomer in the solid state suggests that degradation pathways should be considered for this form.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for 6-Hydroxynicotinaldehyde.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 6-Hydroxynicotinaldehyde, it is crucial to adhere to strict storage and handling protocols that mitigate the risks of degradation.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Reduces the rate of chemical degradation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group. |

| Light | Amber vial or in the dark | Protects the compound from photodegradation. |

| Container | Tightly sealed glass vial | Prevents exposure to moisture and atmospheric oxygen. |

| Moisture | Store in a desiccator | The compound may be hygroscopic; moisture can promote degradation. |

Handling Procedures

-

Dispensing: Only remove the required amount of the compound from the main stock container in a controlled environment, preferably in a glove box under an inert atmosphere.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

-

Repackaging: After dispensing, purge the headspace of the container with an inert gas before resealing tightly.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol outlines a systematic approach to assess the stability of 6-Hydroxynicotinaldehyde under various stress conditions.

Objective

To evaluate the stability of 6-Hydroxynicotinaldehyde under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions.

Materials

-

6-Hydroxynicotinaldehyde

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 6-Hydroxynicotinaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep at 60°C for 24 hours.

-